1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinolines are a class of organic compounds with a heterocyclic structure. They are widespread in nature and have a wide range of biological activities . Fluorinated quinolines, in particular, have been the subject of numerous research studies due to their unique properties .
Synthesis Analysis
The synthesis of fluorinated quinolines often involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of quinolines typically includes a benzene ring fused with a pyridine ring . The addition of various functional groups can significantly alter the properties of the compound.Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of chemical reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of quinolines can vary widely depending on their specific structure and the presence of functional groups .Scientific Research Applications
Corrosion Inhibition : Quinoxaline derivatives, closely related to 1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds have demonstrated high corrosion inhibition efficiency, acting as mixed-type inhibitors, which suggests potential applications in materials science and engineering (Saraswat & Yadav, 2020).
Optical and Structural Properties : Investigations into the structural and optical properties of quinoline derivatives, similar to the compound , have been conducted. These studies focus on thin films and their applications, revealing important insights into the polycrystalline nature and nanocrystalline dispersion in these compounds, which could have implications for material sciences and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties : Some derivatives of pyrazolo[4,3-c]quinoline, like this compound, exhibit notable photovoltaic properties. These properties are being explored for potential applications in organic–inorganic photodiode fabrication, which is significant for the development of renewable energy technologies and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Luminescent or Electroluminescent Applications : Certain methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, which are structurally related to the compound , show potential as candidates for luminescent or electroluminescent applications. These applications are particularly relevant in the fields of display technology and lighting (Danel et al., 2010).
Electron-Transport Materials for OLEDs : Derivatives of pyrazolo[3,4-b]quinoline, structurally similar to the compound under discussion, have been synthesized and evaluated for their spectral properties, including absorption, photoluminescence, and electroluminescence. These properties are crucial for their use as electron-transport materials in organic light-emitting diodes (OLEDs), which are important in the development of advanced display and lighting technologies (Danel et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .
Mode of Action
A molecular simulation study has shown that it has a desirable fitting pattern in theLmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may inhibit the function of LmPTR1, thereby exerting its antileishmanial activity .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that it interferes with the life cycle of the leishmania and plasmodium parasites
Pharmacokinetics
Similar compounds have been reported to have improved aqueous solubility and pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability, which is crucial for its efficacy.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. Specifically, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBDSPYQWRKMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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